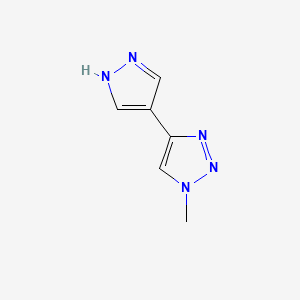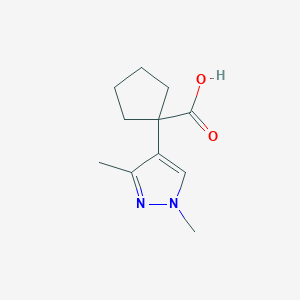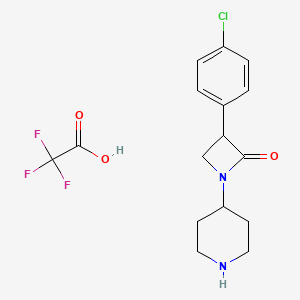
3-(4-Chlorophenyl)-1-(piperidin-4-yl)azetidin-2-one,trifluoroaceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-1-(piperidin-4-yl)azetidin-2-one; trifluoroacetic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a 4-chlorophenyl group, a piperidinyl group, and an azetidinone ring, combined with trifluoroacetic acid. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1-(piperidin-4-yl)azetidin-2-one typically involves the reaction of 4-chlorobenzaldehyde with piperidine to form an intermediate, which is then cyclized to produce the azetidinone ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or sodium hydride to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors has been reported to provide a more sustainable and scalable method for synthesizing such compounds . These reactors allow for precise control over reaction conditions, leading to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-1-(piperidin-4-yl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium carbonate as bases in aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-chlorophenyl)-1-(piperidin-4-yl)azetidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1-(piperidin-4-yl)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-fluorophenyl)-1-(piperidin-4-yl)azetidin-2-one
- 3-(4-bromophenyl)-1-(piperidin-4-yl)azetidin-2-one
- 3-(4-methylphenyl)-1-(piperidin-4-yl)azetidin-2-one
Uniqueness
The presence of the 4-chlorophenyl group in 3-(4-chlorophenyl)-1-(piperidin-4-yl)azetidin-2-one imparts unique electronic and steric properties compared to its analogs. This can influence its reactivity, binding affinity, and overall chemical behavior, making it distinct in its applications and effects.
Properties
Molecular Formula |
C16H18ClF3N2O3 |
|---|---|
Molecular Weight |
378.77 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-piperidin-4-ylazetidin-2-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H17ClN2O.C2HF3O2/c15-11-3-1-10(2-4-11)13-9-17(14(13)18)12-5-7-16-8-6-12;3-2(4,5)1(6)7/h1-4,12-13,16H,5-9H2;(H,6,7) |
InChI Key |
CZWDKRPHJJAHRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2CC(C2=O)C3=CC=C(C=C3)Cl.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino}propane-2-sulfinate](/img/structure/B13589375.png)
![2-[6-Bromo-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroaceticacid](/img/structure/B13589376.png)
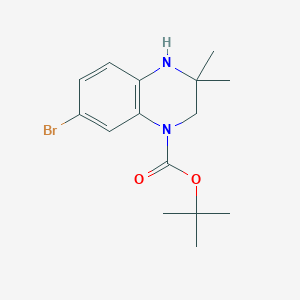
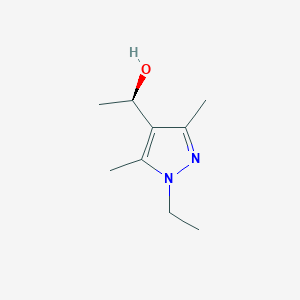
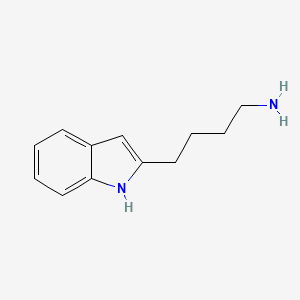
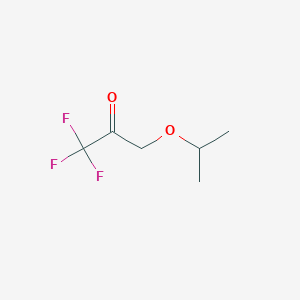
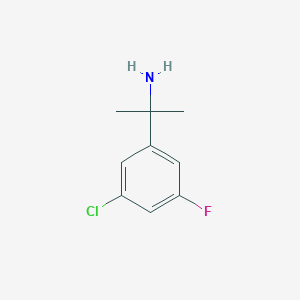
![(2E)-2-[(1H-pyrazol-4-yl)methylidene]butanoicacidhydrochloride](/img/structure/B13589427.png)
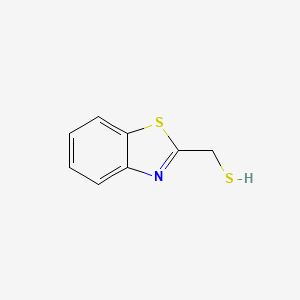
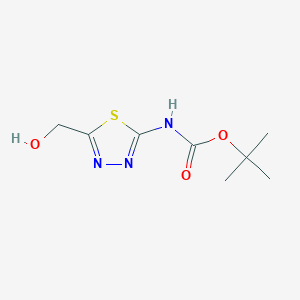
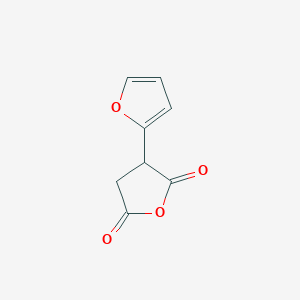
![5-(Benzo[b]thiophen-3-yl)oxazol-2-amine](/img/structure/B13589455.png)
